An In-depth Technical Guide to the Synthesis and Properties of Thiolane-2,5-dione
An In-depth Technical Guide to the Synthesis and Properties of Thiolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its strained five-membered ring containing a thioether and two carbonyl groups imparts unique reactivity, making it a valuable intermediate for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Thiolane-2,5-dione, including detailed experimental protocols and spectroscopic data analysis.
Introduction
Thiolane-2,5-dione, also known as succinic thioanhydride, is a cyclic thioanhydride with the chemical formula C₄H₄O₂S.[1] The presence of two electrophilic carbonyl centers and a nucleophilic sulfur atom within a constrained ring system makes it a highly reactive and useful synthon. It readily undergoes nucleophilic addition and substitution reactions, providing access to a variety of functionalized thiolane derivatives.[1] These derivatives are of significant interest in medicinal chemistry and materials science.
Synthesis of Thiolane-2,5-dione
The primary and most direct laboratory-scale synthesis of Thiolane-2,5-dione involves the cyclization of mercaptosuccinic acid. This can be achieved through the dehydration of mercaptosuccinic acid, often via an activated intermediate such as its S-acetylated form.
Synthesis via S-Acetylmercaptosuccinic Anhydride
A common and effective method proceeds through the formation of S-acetylmercaptosuccinic anhydride, which can then be converted to Thiolane-2,5-dione.
Step 1: Synthesis of S-Acetylmercaptosuccinic Anhydride
This step involves the acetylation of the thiol group of mercaptosuccinic acid, followed by intramolecular cyclization to form the anhydride.[2]
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Experimental Protocol:
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Mercaptosuccinic acid is reacted with a 2:1 molar excess of acetic anhydride.
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The reaction is typically conducted at a temperature of 50–60°C for 4–6 hours.
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The crude S-acetylmercaptosuccinic anhydride is purified by recrystallization from a suitable solvent such as ethyl acetate, with typical yields around 85-90%.[2]
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Step 2: Conversion to Thiolane-2,5-dione
While a direct, detailed experimental protocol for the deacetylation and cyclization of S-acetylmercaptosuccinic anhydride to Thiolane-2,5-dione is not extensively reported in readily available literature, the conceptual pathway would involve the removal of the acetyl protecting group followed by or concurrent with the cyclization to the thioanhydride. This would likely be achieved under acidic or basic conditions that favor thioester cleavage and intramolecular anhydride formation.
Direct Cyclization of Mercaptosuccinic Acid
A more direct approach involves the one-pot cyclization of mercaptosuccinic acid using a dehydrating agent.
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Conceptual Experimental Protocol:
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Mercaptosuccinic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
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A dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride, is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).
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The reaction is stirred for a period of time until completion, monitored by techniques like Thin Layer Chromatography (TLC).
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The resulting Thiolane-2,5-dione is purified from byproducts (e.g., dicyclohexylurea if DCC is used) by filtration and column chromatography.
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Industrial Synthesis
On an industrial scale, a common method for the synthesis of Thiolane-2,5-dione involves the controlled oxidation of tetrahydrothiophene.[3] This process introduces the two carbonyl groups at the 2 and 5 positions of the thiolane ring.[3] Optimization of reaction conditions is crucial to ensure high purity and minimize the formation of byproducts.[3]
Physicochemical Properties of Thiolane-2,5-dione
Thiolane-2,5-dione is a colorless liquid with a characteristic pungent odor.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂S | [1] |
| Molecular Weight | 116.134 g/mol | [1] |
| CAS Number | 3194-60-3 | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Melting Point | 29-30 °C | |
| Boiling Point | 144.4 °C at 760 mmHg | |
| Density | 1.43 g/cm³ | |
| Flash Point | 48.8 °C | |
| Solubility | Soluble in most organic solvents. | |
| Topological Polar Surface Area | 59.4 Ų | [1] |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of Thiolane-2,5-dione. While experimental spectra are not widely published, the expected spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Thiolane-2,5-dione is expected to be relatively simple. The two methylene groups (at C3 and C4) are chemically equivalent, and therefore should give rise to a single signal. The chemical shift of these protons would likely be in the range of 2.5-3.5 ppm, appearing as a singlet or a complex multiplet depending on the resolution and solvent. In five-membered aromatic heterocycles, the coupling constants are typically smaller than in six-membered rings, with ⁴J couplings being comparable to ³J couplings (1-3 Hz).[5]
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¹³C NMR: The carbon-13 NMR spectrum is predicted to show two distinct signals. One signal would correspond to the two equivalent methylene carbons (C3 and C4), expected in the aliphatic region (around 30-50 ppm). The second signal, at a significantly downfield chemical shift (likely in the range of 170-190 ppm), would be attributed to the two equivalent carbonyl carbons (C2 and C5).[6]
Infrared (IR) Spectroscopy
The IR spectrum of Thiolane-2,5-dione is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of an anhydride. This peak would typically appear in the region of 1750-1850 cm⁻¹.[7][8] The presence of a thioether linkage would likely result in a C-S stretching vibration in the fingerprint region (around 600-800 cm⁻¹), which may be weaker and harder to assign definitively.[7] The C-H stretching vibrations of the methylene groups are expected in the 2850-2960 cm⁻¹ region.[7]
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) for Thiolane-2,5-dione would be observed at an m/z of 116. The fragmentation pattern would likely involve the loss of carbon monoxide (CO, 28 Da) and/or the thio-carbonyl group (CS, 44 Da).[9][10][11] The fragmentation of the five-membered ring could also lead to various smaller charged fragments.
Reactivity and Applications
The reactivity of Thiolane-2,5-dione is centered around its two carbonyl groups and the sulfur atom. It is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions. This reactivity makes it a valuable precursor for the synthesis of various sulfur-containing compounds, including those with potential biological activity. For instance, it can be used in the synthesis of heterocyclic systems and as a reagent in various organic transformations.[1]
Visualization of Synthesis Pathway
The synthesis of Thiolane-2,5-dione from mercaptosuccinic acid can be visualized as a two-step process involving the protection of the thiol group followed by cyclization and deprotection, or as a direct cyclization. A simplified conceptual workflow for the synthesis is presented below.
References
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- 2. S-Acetylmercaptosuccinic anhydride | 6953-60-2 | Benchchem [benchchem.com]
- 3. Thiolane-2,5-dione | 3194-60-3 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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